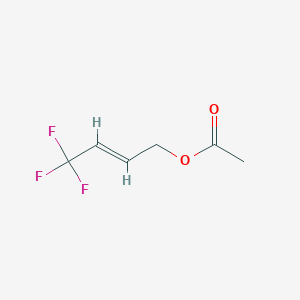

4,4,4-Trifluorobutenol acetate

Description

4,4,4-Trifluorobutenol acetate (systematic name: 4,4,4-trifluorobut-2-en-1-yl acetate) is a fluorinated ester characterized by a trifluoromethyl group on the β-carbon of the butenol backbone and an acetate moiety. This compound is synthesized via a two-step process starting from ethyl (E)-4,4,4-trifluorocrotonate, involving functionalization to generate intermediates like ethyl (4,4,4-trifluorobut-2-en-1-yl)carbonate, followed by acetate formation . Its primary application lies in organometallic chemistry, particularly in palladium-catalyzed Tsuji-Trost reactions, where it acts as a substrate for allylic alkylation with nucleophiles . The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the allylic position, facilitating nucleophilic attack and enabling selective bond formation.

Properties

CAS No. |

728040-39-9 |

|---|---|

Molecular Formula |

C6H7F3O2 |

Molecular Weight |

168.11 g/mol |

IUPAC Name |

4,4,4-trifluorobut-2-enyl acetate |

InChI |

InChI=1S/C6H7F3O2/c1-5(10)11-4-2-3-6(7,8)9/h2-3H,4H2,1H3 |

InChI Key |

XRNKOIHIBUKMQP-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC=CC(F)(F)F |

Isomeric SMILES |

CC(=O)OC/C=C/C(F)(F)F |

Canonical SMILES |

CC(=O)OCC=CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorobutenol acetate typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then subjected to a reduction reaction to produce 1-benzyloxy-trifluoro-substituted alkyl, which is hydrolyzed to yield 4,4,4-Trifluorobutenol .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of ethyl trifluoroacetate and Grignard reagents is common due to the availability and cost-effectiveness of these raw materials. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutenol acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetate group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Applications in Pharmaceuticals

-

Drug Development :

- Lactone and Lactam Precursors : 4,4,4-Trifluorobutenol acetate is utilized in the synthesis of lactones and lactams, which are vital in developing various therapeutic agents, including central nervous system depressants and immunomodulators .

- Fluorinated Drug Candidates : The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability. Compounds derived from this compound have shown improved pharmacokinetic profiles in preclinical studies.

-

Case Study Example :

- A recent study demonstrated that derivatives of trifluorobutenol exhibited significant activity against certain cancer cell lines, indicating potential as anticancer agents.

Applications in Materials Science

-

Liquid Crystals :

- The compound is employed in synthesizing liquid crystal materials used in display technologies. Its unique electronic properties due to fluorination contribute to improved performance in liquid crystal displays (LCDs).

-

Organic Conductors :

- This compound serves as a precursor for organic conductors that are essential in developing advanced electronic materials.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of lactones/lactams | Enhanced drug efficacy and stability |

| Development of fluorinated drug candidates | Improved bioavailability | |

| Materials Science | Liquid crystal synthesis | Better performance in display technologies |

| Organic conductor development | Advanced electronic properties |

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutenol acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds, increasing its stability and reactivity. This makes it effective in modulating biological pathways and chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Trifluoroacetate

Ethyl trifluoroacetate (CF₃COOEt) shares the trifluoromethyl motif but lacks the unsaturated butenol backbone. This simpler ester exhibits strong electron-withdrawing effects, making it a reactive acylating agent. Instead, it is widely used in peptide synthesis and as a solvent in fluorinated reactions .

Vinyl Acetate

Vinyl acetate (CH₂=CHOAc) is a non-fluorinated ester with a vinyl group directly attached to the acetate. It polymerizes readily to form polyvinyl acetate, a key component in adhesives and coatings. The absence of fluorine in vinyl acetate results in lower thermal stability and reduced resistance to hydrolysis compared to fluorinated analogs like 4,4,4-trifluorobutenol acetate .

Ethyl 4,4,4-Trifluoroacetoacetate

This compound (CF₃C(O)CH₂COOEt) contains a β-ketoester group adjacent to the trifluoromethyl group, enabling keto-enol tautomerism. In contrast, this compound features a conjugated double bond, which stabilizes the molecule against tautomerization. The β-ketoester structure of ethyl 4,4,4-trifluoroacetoacetate makes it a versatile intermediate in heterocyclic synthesis, whereas the butenol derivative is tailored for allylic alkylation .

Fluorinated β-Diketones

Fluorinated β-diketones (e.g., 4,4,4-trifluoro-1-(6-methoxy-2-naphthyl)-1,3-diketone) exist predominantly in the enol form in solution, stabilized by intramolecular hydrogen bonding. This contrasts with this compound, which lacks keto-enol tautomerism due to its ester-linked acetate group. β-Diketones are employed in coordination chemistry and as ligands, whereas the butenol acetate is reactive in transition-metal-catalyzed processes .

Ethyl (4,4,4-Trifluorobut-2-en-1-yl)carbonate

This carbonate analog shares the same trifluorobutene backbone as this compound but differs in the leaving group (carbonate vs. acetate). Carbonates generally exhibit superior leaving-group ability in Tsuji-Trost reactions due to the stability of the released CO₃²⁻ ion. However, acetates are more cost-effective and easier to handle, making this compound a practical alternative in industrial settings .

Data Table: Key Comparative Features

Research Findings and Implications

- Reactivity in Tsuji-Trost Reactions: this compound demonstrates moderate reactivity compared to its carbonate analog but offers practical advantages in synthesis scalability .

- Fluorine Effects: The trifluoromethyl group increases electrophilicity and stabilizes transition states in allylic substitutions, a feature absent in non-fluorinated esters like vinyl acetate .

- Structural Stability: Unlike β-diketones, which adopt enolic forms, the acetate’s conjugated double bond prevents tautomerization, ensuring consistent reactivity in organometallic applications .

Biological Activity

4,4,4-Trifluorobutenol acetate is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. The incorporation of trifluoromethyl groups into organic molecules is known to enhance lipophilicity, cellular permeability, and metabolic stability, making such compounds of interest in medicinal chemistry and drug development.

The structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which significantly influences its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in pharmacology. Notably, the following areas have been investigated:

- Antimicrobial Activity : Compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Research indicates that the lipophilic nature of these compounds allows for better membrane penetration, leading to increased efficacy against bacterial strains .

- Antitumor Effects : Some studies suggest that trifluorinated compounds can inhibit tumor cell proliferation. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells .

- Neuroprotective Properties : Fluorinated compounds have been recognized for their potential in treating neurodegenerative diseases. In particular, this compound derivatives have shown inhibition of enzymes like monoamine oxidase B and butyrylcholinesterase .

Antimicrobial Activity

A study conducted on various trifluorinated compounds demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Non-fluorinated) | 128 |

This data indicates that the presence of the trifluoromethyl group contributes to enhanced antibacterial properties compared to non-fluorinated counterparts .

Antitumor Activity

In vitro studies utilizing cancer cell lines such as HCT116 and HepG2 revealed that derivatives of this compound could reduce cell viability significantly at micromolar concentrations. The following table summarizes the IC50 values observed in these studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 15 |

| HepG2 | 20 |

These results suggest a promising avenue for further exploration in cancer therapeutics .

Neuroprotective Effects

Research investigating the neuroprotective effects of fluorinated compounds has indicated that this compound can inhibit key enzymes involved in neurodegeneration. The following table outlines the enzyme inhibition percentages observed:

| Enzyme | Inhibition (%) |

|---|---|

| Monoamine Oxidase B | 75 |

| Butyrylcholinesterase | 65 |

This data underscores the potential role of this compound in developing treatments for neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4,4-trifluorobutenol acetate, and how is purity validated?

- Methodology : The compound is typically synthesized via esterification of 4,4,4-trifluorobutenol with acetic anhydride under acidic catalysis. Purity is validated using gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F). For example, related trifluorinated esters (e.g., ethyl 4,4,4-trifluorocrotonate) are purified via fractional distillation and analyzed for >98% purity using GC .

- Key Data : Boiling points of similar trifluorinated esters range between 110–150°C, with density ~1.3 g/cm³ .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can monitor reaction rates. Comparative studies with non-fluorinated analogs (e.g., butenol acetate) reveal rate enhancements of 2–5x in SN2 reactions .

Q. What are the recommended storage conditions to prevent hydrolysis of the acetate group?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Hydrolysis rates are quantified via HPLC under varying humidity; trifluorobutenol acetate shows <5% degradation after 6 months under anhydrous conditions .

Advanced Research Questions

Q. How can computational modeling predict the stereoelectronic effects of the trifluoromethyl group on reaction intermediates?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. For instance, the trifluoromethyl group lowers the LUMO energy of the carbonyl by ~1.5 eV, favoring nucleophilic attack .

- Contradictions : Some studies suggest steric effects dominate over electronic effects in bulky substrates, requiring experimental validation .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may show variability due to ligand choice (e.g., dicyclohexylphosphine vs. triphenylphosphine). Systematic screening with DOE (design of experiments) identifies optimal conditions (e.g., 110°C, 4 h, 5 mol% Pd(OAc)₂) for yields >80% .

- Data Conflict : Reported yields range from 14–85% depending on solvent polarity (dioxane vs. THF) and boronate partner .

Q. How does fluorophilicity impact phase-transfer catalysis in biphasic systems?

- Methodology : Fluorinated analogs exhibit enhanced partitioning in fluorous phases. Measure partition coefficients (log P) using shake-flask experiments with perfluorhexane/water. This compound has log P ≈ 2.1, enabling efficient phase-transfer catalysis for alkylation reactions .

Methodological Notes

- Thermodynamic Data : Enthalpy of vaporization (ΔHvap) for related trifluoroesters is ~35 kJ/mol, derived from NIST thermochemical tables .

- Safety Protocols : Use PPE (nitrile gloves, goggles) due to lacrimatory properties. LC-MS analysis detects trace acetic acid from hydrolysis; neutralize waste with 10% NaHCO₃ .

Contradictions and Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.